Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-
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Overview
Description
Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-: is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a methoxyphenyl group attached to the glycine backbone through a propenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- typically involves the reaction of glycine with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction. The reaction mixture is usually heated to promote the reaction, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a probe to investigate the role of glycine derivatives in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
- Glycine, N-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]-
- Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propen-1-yl]-
Comparison: Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications. For example, the methoxy group can enhance its solubility and stability, which are important factors in its use in various fields.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)prop-2-enoylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-2-9(3-6-10)4-7-11(14)13-8-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPFFHQJOZXQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392155 |
Source
|
Record name | Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100192-91-4 |
Source
|
Record name | Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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